molecular formula C11H13NO4 B4939320 ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate

ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate

Cat. No.: B4939320
M. Wt: 223.22 g/mol
InChI Key: JMVVDNVBKUAIPX-ONEGZZNKSA-N
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Description

Ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate is an organic compound that features a furan ring, a conjugated double bond, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate typically involves the reaction of ethyl 2-aminoacetate with (E)-3-(furan-3-yl)prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The conjugated double bond can be reduced to form saturated derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated this compound derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate involves its interaction with specific molecular targets. The furan ring and conjugated double bond allow the compound to interact with enzymes and receptors, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate can be compared with other similar compounds such as:

    Ethyl 3-(furan-2-yl)propionate: Similar structure but with a different position of the furan ring.

    Ethyl 2-(furan-2-yl)acetate: Contains a furan ring but lacks the conjugated double bond.

    (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: Contains a furan ring and conjugated double bond but with different substituents.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(14)7-12-10(13)4-3-9-5-6-15-8-9/h3-6,8H,2,7H2,1H3,(H,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVVDNVBKUAIPX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C=CC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)/C=C/C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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